molecular formula C48H82O4 B080798 Stearyl glycyrrhetinate CAS No. 13832-70-7

Stearyl glycyrrhetinate

Cat. No. B080798
CAS RN: 13832-70-7
M. Wt: 723.2 g/mol
InChI Key: WNIFXKPDILJURQ-JKPOUOEOSA-N
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Description

Stearyl glycyrrhetinate, derived from Glycyrrhiza glabra (licorice), is a compound renowned for its numerous biological properties, making it widely applicable in pharmaceutical and cosmetic fields. However, its therapeutic potential is often limited by unfavorable physicochemical characteristics. Research has focused on developing carrier systems, such as solid lipid nanoparticles (SLNs), to enhance delivery and efficacy (Santonocito et al., 2021).

Synthesis Analysis

This compound (SG) synthesis involves complex chemical processes, including the synthesis of derivatives like 3-succinyl-30-stearyl glycyrrhetinic acid (Suc-GLAOSt) for targeted molecular applications (Mao et al., 2007). Furthermore, the creation of stearyl methacrylate–glycidyl methacrylate copolymers showcases the multifunctional nature of SG in improving diesel fuel properties (Pavlovskaya et al., 2020).

Molecular Structure Analysis

The molecular structure of SG and its derivatives has been extensively studied, revealing insights into its physicochemical properties and interaction mechanisms with biological membranes. For example, the calorimetric evaluation of SG-loaded SLNs provided detailed information on their thermotropic behavior and their potential as delivery systems (Santonocito et al., 2021).

Chemical Reactions and Properties

SG's chemical reactions, particularly in the context of drug delivery and interaction with cell membranes, have been a focus of research. The preparation and characterization of liposomes modified with glycyrrhetinic acid, for instance, highlight SG's ability to enhance drug delivery to specific targets, such as hepatocytes (Mao et al., 2007).

Physical Properties Analysis

The physical properties of SG, including its behavior in formulations and its interactions with skin, have been studied to optimize its application in topical products. Research into the effects of oils and emulsifiers on SG's skin penetration underlines the importance of formulation design in maximizing its therapeutic benefits (Sakata et al., 2014).

Chemical Properties Analysis

SG's chemical properties, such as its reactivity and interaction with other molecules, are crucial for its application in drug delivery systems. Studies on the preparation of SG-modified liposomes for targeted drug delivery illustrate the compound's versatility and potential for enhancing the efficacy of therapeutic agents (Zhou et al., 2019).

Scientific Research Applications

Calorimetric Evaluation in Nanoparticle Interactions

Stearyl glycyrrhetinate (SG) has been studied for its interactions with model biomembranes in the context of pharmaceutical and cosmetic applications. SG-loaded solid lipid nanoparticles (SLNs) were developed to enhance delivery, showing potential as carriers for therapeutic properties. The interaction of SG-SLNs with biomembranes suggested their efficacy in drug delivery systems (Santonocito et al., 2021).

Liposome Modification for Hepatocyte Targeting

Research on 3-succinyl-30-stearyl glycyrrhetinate (Suc-GLAOSt), a derivative of SG, showed its incorporation in liposomes for hepatocyte targeting. These liposomes demonstrated increased uptake by rat hepatocytes, indicating their potential as novel carriers for targeted drug delivery to the liver (Mao et al., 2007).

Enhancing Skin Penetration in Cosmetics

Studies have explored the role of SG in enhancing skin penetration when used in oil-in-water emulsions. Findings indicated that the choice of emulsifier and oil phase in the formulation could significantly impact SG's skin penetration, making it a valuable ingredient in cosmetic products (Sakata et al., 2014).

Antibacterial Effects Against Staphylococcus aureus

SG has been identified for its antibacterial effects, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests its potential use in addressing antibiotic resistance and treating bacterial infections (Oyama et al., 2016).

Formulation Strategies for Anti-Inflammatory Compounds

SG has been studied in various formulation strategies, including solid lipid nanoparticles (SLNs), for improving the topical delivery of anti-inflammatory compounds. This research underlines its significance in enhancing percutaneous absorption and efficacy in anti-inflammatory applications (Puglia et al., 2013).

Mechanism of Action

Mode of Action

Stearyl glycyrrhetinate acts by inhibiting the production of these inflammatory mediators. This inhibition contributes to its soothing properties and its ability to reduce skin inflammation and irritation .

Pharmacokinetics

. This allows it to be used in a wide range of cosmetic formulas and may impact its bioavailability. It’s also known that glycyrrhetinic acid, from which this compound is derived, is poorly absorbed by the intestinal tract but is well absorbed into tissues once in the bloodstream .

Result of Action

The primary result of this compound’s action is the reduction of skin inflammation and irritation . It is also known for its antibacterial effects . In addition, it has been shown to have whitening effects on the skin, potentially due to its ability to suppress inflammation, which can cause age spots .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s oil solubility allows it to be used in a wide range of cosmetic formulas, which can impact its efficacy . Additionally, factors such as the pH level and temperature of the environment could potentially affect the stability and action of the compound.

Safety and Hazards

Stearyl Glycyrrhetinate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Stearyl Glycyrrhetinate has been approved by Japan’s health ministry as an active whitening ingredient . It suppresses inflammation, which is a cause of age spots, and exhibits excellent whitening effects . This suggests potential future applications in the cosmetic industry, particularly in products aimed at skin whitening and soothing .

properties

IUPAC Name

octadecyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIFXKPDILJURQ-JKPOUOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313777
Record name Stearyl glycyrrhetinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13832-70-7
Record name Stearyl glycyrrhetinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13832-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013832707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearyl glycyrrhetinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, octadecyl ester, (3β,20β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL GLYCYRRHETINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYE6VJS0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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